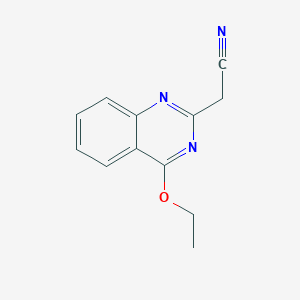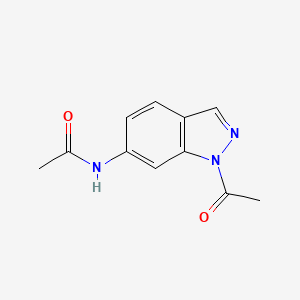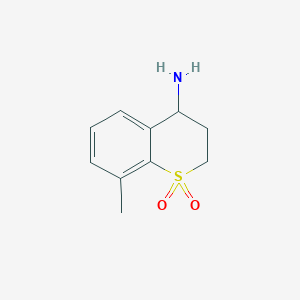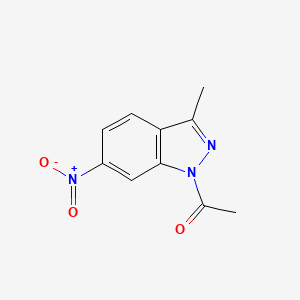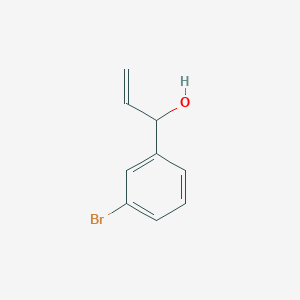
5,6,7-Trimethyl-1,8-naphthyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trimethyl-1,8-naphthyridine-2-carboxylic acid: is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 5,6,7-trimethyl-1,8-naphthyridine-2-carboxylic acid, can be achieved through several methods. Common synthetic routes include:
Multicomponent Reactions (MCR): These reactions involve the combination of multiple reactants to form complex molecular architectures.
Friedländer Approach: This method uses green strategies and involves the cyclization of intermediates to form the naphthyridine core.
Metal-Catalyzed Synthesis: Transition metals are used as catalysts to facilitate the formation of the naphthyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially modifying the methyl groups or the naphthyridine ring.
Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol or other derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metals like palladium or platinum for catalytic hydrogenation.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry:
Ligands: The compound can act as a ligand in coordination chemistry, forming complexes with metals.
Photochemical Properties: Its unique structure allows it to be used in light-emitting diodes and dye-sensitized solar cells.
Biology and Medicine:
Antibacterial Agents: Compounds containing the 1,8-naphthyridine core, such as gemifloxacin, are used to treat bacterial infections.
Molecular Sensors: It can be used in the development of molecular sensors and self-assembly host-guest systems.
Industry:
Dye-Sensitized Solar Cells: Its photochemical properties make it suitable for use in solar energy applications.
Light-Emitting Diodes: The compound’s ability to emit light upon excitation is valuable in the production of LEDs.
Mechanism of Action
The mechanism by which 5,6,7-trimethyl-1,8-naphthyridine-2-carboxylic acid exerts its effects depends on its application:
Comparison with Similar Compounds
1,5-Naphthyridines: These compounds share a similar core structure but differ in the position of nitrogen atoms.
1,6-Naphthyridines: Another isomeric form with distinct chemical properties and applications.
Uniqueness: 5,6,7-Trimethyl-1,8-naphthyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and photochemical properties. Its three methyl groups and carboxylic acid functionality make it particularly versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5,6,7-trimethyl-1,8-naphthyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-6-7(2)9-4-5-10(12(15)16)14-11(9)13-8(6)3/h4-5H,1-3H3,(H,15,16) |
InChI Key |
DSECPKJIVZKDBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=C1C)N=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


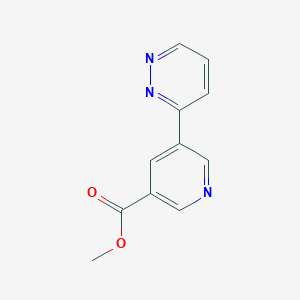

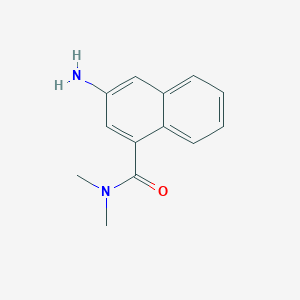
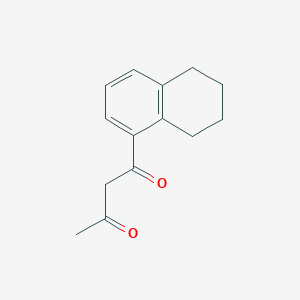

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889360.png)
